molecular formula C15H21NOS B7507614 cyclohexyl-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone

cyclohexyl-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone

Cat. No. B7507614
M. Wt: 263.4 g/mol
InChI Key: MGAWHHFGQFGHPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclohexyl-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone, also known as JNJ-7925476, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of thienopyridines and has been shown to exhibit promising pharmacological properties, making it an attractive target for drug development.

Mechanism of Action

Cyclohexyl-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone exerts its pharmacological effects by binding to the alpha-7 nicotinic acetylcholine receptor and inhibiting its activity. This receptor is involved in a variety of physiological processes, including synaptic plasticity, learning, and memory. By inhibiting the activity of this receptor, cyclohexyl-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia.
Biochemical and Physiological Effects
In addition to its effects on cognitive function, cyclohexyl-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone has also been shown to have other biochemical and physiological effects. For example, studies have shown that it can modulate the release of neurotransmitters such as dopamine and serotonin, which are involved in mood regulation. Additionally, cyclohexyl-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of cyclohexyl-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone is its high selectivity for the alpha-7 nicotinic acetylcholine receptor. This selectivity makes it an attractive target for drug development, as it reduces the risk of off-target effects. However, one limitation of cyclohexyl-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone is its relatively low potency, which may limit its effectiveness as a therapeutic agent.

Future Directions

There are several potential future directions for research on cyclohexyl-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone. One area of interest is its potential use as a treatment for other neurological disorders, such as Parkinson's disease and multiple sclerosis. Additionally, further studies are needed to fully understand the biochemical and physiological effects of cyclohexyl-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone and its potential mechanisms of action. Finally, efforts to improve the potency of cyclohexyl-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone may lead to the development of more effective therapeutic agents.

Synthesis Methods

The synthesis of cyclohexyl-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone involves a multi-step process that requires careful attention to detail. The first step involves the reaction of 4-methyl-6,7-dihydrothieno[3,2-c]pyridine with cyclohexanone in the presence of a Lewis acid catalyst. This reaction results in the formation of a key intermediate, which is then subjected to further chemical transformations to yield the final product, cyclohexyl-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone.

Scientific Research Applications

Cyclohexyl-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone has been extensively studied for its potential therapeutic applications. One area of research that has received significant attention is its use as a potential treatment for neurological disorders such as Alzheimer's disease and schizophrenia. Studies have shown that cyclohexyl-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone acts as a selective antagonist of the alpha-7 nicotinic acetylcholine receptor, which is involved in cognitive function and memory.

properties

IUPAC Name

cyclohexyl-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NOS/c1-11-13-8-10-18-14(13)7-9-16(11)15(17)12-5-3-2-4-6-12/h8,10-12H,2-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGAWHHFGQFGHPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CCN1C(=O)C3CCCCC3)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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